

## Avoralstat Target Validation in Diabetic Macular Edema Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Diabetic Macular Edema (DME) remains a leading cause of vision loss in diabetic patients, with a significant portion of individuals exhibiting a suboptimal response to standard-of-care anti-VEGF therapies. This highlights the critical need for novel therapeutic strategies targeting alternative pathological pathways. The plasma kallikrein-kinin system (KKS) has emerged as a compelling, VEGF-independent pathway implicated in the breakdown of the blood-retinal barrier and subsequent vascular leakage characteristic of DME. **Avoralstat**, a potent and selective small-molecule inhibitor of plasma kallikrein, is currently under investigation as a targeted therapy for DME. This technical guide provides an in-depth overview of the target validation for **avoralstat** in preclinical models of DME, detailing its mechanism of action, summarizing key preclinical and clinical data for plasma kallikrein inhibitors, and outlining the experimental protocols used in these foundational studies.

# The Plasma Kallikrein-Kinin System: A Key Mediator in DME Pathophysiology

The plasma kallikrein-kinin system is a crucial pathway involved in inflammation, vascular permeability, and coagulation. In the context of DME, components of the KKS, including plasma prekallikrein (PPK) and plasma kallikrein (PKal), are found to be significantly elevated in the vitreous of patients.[1] Notably, proteomic analyses of vitreous samples from DME patients







have shown that while both VEGF and KKS pathways are upregulated, they can act independently.[1] This suggests that in a subset of DME patients, particularly those with low VEGF levels, the KKS may be the primary driver of macular edema.

The activation of plasma kallikrein from its zymogen, prekallikrein, initiates a cascade that leads to the cleavage of high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory peptide, bradykinin. Bradykinin, in turn, activates its receptors (B1R and B2R) on retinal vascular endothelial cells, leading to increased vascular permeability and fluid leakage into the macula.

Below is a diagram illustrating the signaling pathway of the plasma kallikrein-kinin system in the context of diabetic macular edema.





Click to download full resolution via product page

Plasma Kallikrein-Kinin System Signaling Pathway in DME.

## Avoralstat: A Targeted Plasma Kallikrein Inhibitor

**Avoralstat** is a small-molecule inhibitor of plasma kallikrein. By directly targeting and inhibiting the enzymatic activity of plasma kallikrein, **avoralstat** blocks the production of bradykinin, thereby preventing the downstream signaling that leads to increased vascular permeability and macular edema.[2] A key aspect of its development for DME is its formulation for suprachoroidal delivery using a proprietary microinjector. This method of administration is



designed to deliver a sustained, high concentration of the drug directly to the retinal and choroidal vascular endothelium, the primary sites of edema formation in DME.[2]

### Preclinical Validation of Avoralstat in a DME Model

The efficacy of **avoralstat** has been evaluated in a well-established preclinical model of chronic retinal vascular leakage, the DL-2-aminoadipic acid (DL-AAA) rabbit model.

### The DL-AAA Rabbit Model

The DL-AAA model is induced by a single intravitreal injection of DL-AAA, a gliotoxin that causes selective damage to Müller cells. This leads to a breakdown of the blood-retinal barrier, resulting in chronic and stable retinal vascular leakage and neovascularization, mimicking key features of DME.

### **Preclinical Efficacy of Avoralstat**

Preclinical studies have demonstrated that a single suprachoroidal injection of **avoralstat** effectively reduces vascular leakage in the DL-AAA rabbit model.[3] Furthermore, pharmacokinetic analyses have shown that therapeutic levels of **avoralstat** are sustained in the eye for at least 90 days, with some reports suggesting durability for up to six months.[2][3] This long-acting profile is a significant potential advantage for reducing treatment burden in DME patients.

Table 1: Summary of Preclinical Data for Suprachoroidal **Avoralstat** in the DL-AAA Rabbit Model



| Parameter        | Observation                                                                                                                | Source                                                    |
|------------------|----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------|
| Efficacy         | Demonstrated reduction of vascular leakage at 6 days post-treatment. This effect was observed to last through day 21.      | BioCryst Pharmaceuticals<br>Nonclinical Data on File 2025 |
| Durability       | High levels of avoralstat<br>maintained in the eye for at<br>least 90 days following a single<br>suprachoroidal injection. | BioCryst Pharmaceuticals<br>Nonclinical Data on File 2025 |
| Pharmacokinetics | Suprachoroidal injection leads to sustained avoralstat levels in the retina for over 3 months.                             | BioCryst Pharmaceuticals<br>Nonclinical Data on File 2025 |

# Comparative Analysis of Plasma Kallikrein Inhibitors in Development for DME

Several other plasma kallikrein inhibitors are or have been in development for the treatment of DME, offering valuable comparative insights into the potential of this therapeutic class.

Table 2: Overview of Plasma Kallikrein Inhibitors in Development for DME



| Compound   | Developer                   | Route of<br>Administration  | Latest<br>Development<br>Phase (DME) | Key Findings                                                                                                                                                                               |
|------------|-----------------------------|-----------------------------|--------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Avoralstat | BioCryst<br>Pharmaceuticals | Suprachoroidal<br>Injection | Phase 1b                             | Preclinical data<br>shows reduced<br>vascular leakage<br>and sustained<br>therapeutic<br>levels for at least<br>90 days.[2] A<br>Phase 1b clinical<br>trial in Australia<br>is ongoing.[3] |
| KVD001     | KalVista<br>Pharmaceuticals | Intravitreal<br>Injection   | Phase 2                              | Phase 2 trial did not meet the primary endpoint for improvement in Best Corrected Visual Acuity (BCVA) but showed a protective effect against vision loss in a subgroup of patients.       |
| THR-149    | Oxurion                     | Intravitreal<br>Injection   | Phase 2                              | Phase 1 study showed a good safety profile and preliminary efficacy in terms of BCVA improvement.                                                                                          |
| RZ402      | Rezolute                    | Oral                        | Phase 2a                             | Phase 2a study<br>demonstrated a                                                                                                                                                           |



significant reduction in central subfield thickness (CST) compared to placebo, with the 200 mg dose showing the most substantial reduction.

## **Detailed Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in the validation of plasma kallikrein as a target in DME models.

# DL-AAA Rabbit Model of Chronic Retinal Vascular Leakage

Objective: To induce a stable and chronic model of retinal neovascularization and vascular leakage that mimics features of DME.

#### Protocol:

- Animal Model: Dutch Belted rabbits are used for this model.
- Induction: A single intravitreal injection of 80 mM DL-2-aminoadipic acid (DL-AAA) is administered to each eye.
- Monitoring: Retinal changes are monitored weekly using color fundus photography, fluorescein angiography (FA), and optical coherence tomography (OCT).
- Model Stabilization: Stable retinal vascular leakage is typically established by 12 weeks post-DL-AAA administration.
- Therapeutic Intervention: Once the model is stable, test articles (e.g., **avoralstat**) can be administered via the desired route (e.g., suprachoroidal injection).



 Efficacy Assessment: The primary endpoint for efficacy is the reduction in vascular leakage, as quantified by fluorescein angiography.

# Quantification of Vascular Leakage using Fluorescein Angiography (FA)

Objective: To quantitatively assess the degree of vascular leakage from retinal vessels.

#### Protocol:

- Fluorescein Injection: A bolus of sodium fluorescein is injected intravenously.
- Angiography: A series of fundus images are captured using a fundus camera with appropriate filters to visualize the fluorescein as it perfuses the retinal vasculature.
- Image Analysis: Late-phase angiograms are analyzed to assess the extent and intensity of fluorescein leakage from the blood vessels into the surrounding retinal tissue.
- Scoring: A standardized grading system is used to score the severity of leakage. A common scoring system for the DL-AAA model is as follows:
  - Grade 0: No leakage.
  - Grade 1: Faint, questionable leakage.
  - Grade 2: Mild but definite leakage.
  - Grade 3: Moderate leakage.
  - Grade 4: Severe, intense leakage with pooling of dye.
- Quantitative Analysis: The percentage reduction in the mean FA score in treated eyes compared to control eyes is calculated to determine the efficacy of the therapeutic agent.

## Quantification of Plasma Kallikrein in Vitreous Humor by ELISA

Objective: To measure the concentration of plasma kallikrein in vitreous humor samples.



#### Protocol:

- Sample Collection: Vitreous humor samples are collected from human patients or animal models via pars plana vitrectomy.
- Sample Preparation: Samples are centrifuged to remove cells and debris. The supernatant is collected and stored at -80°C.
- ELISA Procedure:
  - A microplate pre-coated with a capture antibody specific for plasma kallikrein is used.
  - Standards and diluted vitreous samples are added to the wells and incubated.
  - After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
  - A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.
  - The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.
- Data Analysis: A standard curve is generated using the known concentrations of the standards. The concentration of plasma kallikrein in the vitreous samples is then interpolated from the standard curve.

# Western Blot Analysis of Bradykinin Receptors (B1R and B2R) in Retinal Tissue

Objective: To determine the protein expression levels of bradykinin receptors in retinal tissue.

#### Protocol:

 Tissue Homogenization: Retinal tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.



- Protein Quantification: The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
  - The membrane is blocked to prevent non-specific antibody binding.
  - The membrane is then incubated with primary antibodies specific for B1R and B2R.
  - After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
- Data Analysis: The intensity of the bands corresponding to B1R and B2R is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare expression levels between samples.

## **Experimental and Logical Workflows**

The following diagrams illustrate the typical experimental workflow for evaluating a plasma kallikrein inhibitor in a preclinical DME model and the logical relationship of **avoralstat**'s mechanism of action.





Click to download full resolution via product page

Experimental Workflow for **Avoralstat** Evaluation in the DL-AAA Rabbit Model.





Click to download full resolution via product page

Logical Relationship of Avoralstat's Mechanism of Action in DME.

### **Conclusion and Future Directions**



The validation of plasma kallikrein as a therapeutic target in DME is supported by a strong body of evidence from both human studies and preclinical models. **Avoralstat**, as a potent plasma kallikrein inhibitor with a long-acting formulation delivered directly to the site of pathology, represents a promising next-generation therapy for DME. The ongoing Phase 1b clinical trial will provide crucial data on the safety and preliminary efficacy of this approach in patients. Future research will likely focus on identifying patient populations most likely to benefit from a plasma kallikrein inhibitor, potentially as a monotherapy for anti-VEGF non-responders or in combination with existing therapies to achieve synergistic effects and further improve visual outcomes for all patients with diabetic macular edema.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocryst outlines preclinical pipeline development | BioWorld [bioworld.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- To cite this document: BenchChem. [Avoralstat Target Validation in Diabetic Macular Edema Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605706#avoralstat-target-validation-in-diabetic-macular-edema-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com